Buclizin-Dihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Buclizine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying antihistamine and anticholinergic properties.
Biology: Investigated for its effects on histamine and cholinergic receptors.
Medicine: Utilized in the treatment of motion sickness, vertigo, and nausea.
Industry: Employed in the formulation of antiemetic medications
Wirkmechanismus
Target of Action
Buclizine dihydrochloride primarily targets histamine receptors and muscarinic receptors . As an antihistamine, it blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions. As an antiemetic, it acts on muscarinic receptors to reduce activity along these pathways .
Mode of Action
Buclizine dihydrochloride exerts its effects through its central anticholinergic properties . It depresses labyrinth excitability and vestibular stimulation, which are involved in balance and spatial orientation . It may also affect the medullary chemoreceptor trigger zone, a part of the brain involved in inducing vomiting .
Biochemical Pathways
Its antihistaminic and anticholinergic properties suggest that it interferes with the signaling pathways of histamine and acetylcholine, two important neurotransmitters .
Pharmacokinetics
Buclizine dihydrochloride is readily absorbed from the gastrointestinal tract . The onset of action occurs approximately 1 hour after administration, and its effects can last between 4 to 6 hours .
Result of Action
The primary result of buclizine dihydrochloride’s action is the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness . It has also been used in the management of vertigo in diseases affecting the vestibular apparatus .
Biochemische Analyse
Biochemical Properties
Buclizine dihydrochloride interacts with several enzymes and proteins. It acts as a Histamine H1 receptor antagonist and a Muscarinic acetylcholine receptor M1 antagonist . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Buclizine dihydrochloride has been shown to decrease the expression of translationally controlled tumor protein (TCTP) and cell cycle regulatory proteins in MCF-7 cells, a type of breast cancer cell . It also increases the expression of pro-apoptotic MCL-1S .
Molecular Mechanism
It is known that its central anticholinergic properties are partially responsible for its effects . It depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone .
Temporal Effects in Laboratory Settings
The effects of Buclizine dihydrochloride over time in laboratory settings have been studied. A UV spectrophotometric method has been developed and validated for the quantification of Buclizine dihydrochloride in bulk drug and dosage formulations . This method is potentially useful for routine laboratory analysis because of its simplicity, rapidity, sensitivity, precision, and accuracy .
Metabolic Pathways
As a Histamine H1 receptor antagonist and a Muscarinic acetylcholine receptor M1 antagonist, it is likely to be involved in the metabolic pathways related to these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buclizine hydrochloride can be synthesized by reacting 1-(p-tert-butylbenzyl)-piperazine with hydrochloric acid. The reaction involves mixing 0.5 mol of 1-(p-tert-butylbenzyl)-piperazine with 0.5 mol of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of Buclizine hydrochloride involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Buclizine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Buclizine can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Buclizine can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction will produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Buclizine hydrochloride is unique among similar compounds due to its dual antihistamine and anticholinergic properties. Similar compounds include:
Meclizine: Another piperazine derivative with similar antiemetic properties.
Cyclizine: Also a piperazine derivative used for motion sickness.
Buclizine hydrochloride stands out due to its moderate sedative action and effectiveness in treating vertigo and motion sickness .
Eigenschaften
CAS-Nummer |
129-74-8 |
---|---|
Molekularformel |
C28H34Cl2N2 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H |
InChI-Schlüssel |
BFUBEWDYLSDZEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Key on ui other cas no. |
163837-35-2 163837-36-3 129-74-8 |
Verwandte CAS-Nummern |
82-95-1 (Parent) |
Synonyme |
1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine Aphilan Bucladin-S buclizine buclizine dihydrochloride buclizine hydrochloride Softran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of Buclizine dihydrochloride in pharmaceutical formulations?
A1: A key analytical method for quantifying Buclizine dihydrochloride, particularly in the presence of its degradation products, is High-Performance Liquid Chromatography (HPLC). [] This method utilizes a C18 column and a mobile phase of acetonitrile-water with triethanolamine, allowing for the separation and detection of the drug at 260 nm. [] UV spectrophotometry is another technique employed for quantitative analysis of Buclizine dihydrochloride in both bulk drug form and dosage formulations. []
Q2: How stable is Buclizine dihydrochloride under acidic conditions, and what is the kinetic order of its degradation?
A2: Research indicates that Buclizine dihydrochloride undergoes degradation in acidic solutions, specifically 0.1 M hydrochloric acid. [] The degradation process follows first-order kinetics. [] By studying the degradation at different temperatures (75-95°C), an Arrhenius plot can be constructed, revealing an activation energy of 41.36 kcal/mol for the degradation reaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.